molecular formula C17H29N3O4 B13257068 tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate

tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate

Cat. No.: B13257068
M. Wt: 339.4 g/mol
InChI Key: ADYUTWOACPXQPZ-UHFFFAOYSA-N
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Description

This compound features a cyclohexanol core substituted with a 1,2,4-oxadiazole ring (bearing a propan-2-yl group) and a tert-butyl carbamate moiety. Its structural complexity arises from the interplay of hydrogen-bonding (via the hydroxyl group), steric hindrance (from the tert-butyl group), and electronic effects (from the oxadiazole heterocycle). Such attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to these functional groups .

Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl N-[3-hydroxy-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate

InChI

InChI=1S/C17H29N3O4/c1-11(2)14-19-13(24-20-14)10-17(22)8-6-7-12(9-17)18-15(21)23-16(3,4)5/h11-12,22H,6-10H2,1-5H3,(H,18,21)

InChI Key

ADYUTWOACPXQPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2(CCCC(C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate typically involves multiple steps. One common approach is to start with the cyclohexyl ring, which is functionalized with a hydroxy group. The oxadiazole moiety is introduced through a cyclization reaction involving appropriate precursors. Finally, the tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the oxadiazole ring can participate in π-π interactions. The carbamate group can undergo hydrolysis to release active intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (heterocycles, carbamates, or substituents):

N-tert-Butyl-N-(4-methyl-1,2,3-thiadiazole-5-yl)-N'-3,5-dichloropyridin-2-yl-diacylhydrazine

  • Key Differences: Replaces the 1,2,4-oxadiazole with a 1,2,3-thiadiazole ring. Includes a dichloropyridine moiety instead of a cyclohexanol core.
  • The dichloropyridine group may improve lipophilicity but reduce aqueous solubility compared to the hydroxylated cyclohexane .

tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate

  • Key Differences :
    • Features a 4,5-dihydro-1,2-oxazole (partially saturated) ring instead of a fully aromatic 1,2,4-oxadiazole.
    • Substituent at position 3 is a carbamoyl group rather than a methyl group.
  • Impact :
    • The dihydro-oxazole introduces conformational flexibility, which may affect binding kinetics in biological targets.
    • The carbamoyl group could enhance hydrogen-bonding interactions but reduce metabolic stability compared to the propan-2-yl substituent .

tert-Butyl 5-(2-aminophenyl)oxazol-2-yl(3-methoxy-4-(oxazol-5-yl)phenyl)carbamate

  • Key Differences :
    • Contains an oxazole ring instead of 1,2,4-oxadiazole.
    • Includes a methoxy group and a second oxazole substituent on the phenyl ring.
  • Impact :
    • Oxazole rings are less electron-deficient than oxadiazoles, altering charge distribution and dipole moments.
    • The methoxy group improves solubility but may reduce membrane permeability .

Structural and Functional Analysis Table

Compound Name Molecular Weight Heterocycle Type Key Substituents Melting Point (°C) Biological Activity Notes
Target Compound - 1,2,4-Oxadiazole Propan-2-yl, Cyclohexanol, tert-Butyl - Potential enzyme inhibition
N-tert-Butyl-N-(4-methyl-1,2,3-thiadiazole-5-yl)-N'-3,5-dichloropyridin-2-yl-diacylhydrazine - 1,2,3-Thiadiazole Dichloropyridine, tert-Butyl - Reported pesticidal activity
tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate 285.34 4,5-Dihydro-1,2-oxazole Propan-2-yl carbamoyl, tert-Butyl - Unreported; structural analog
tert-Butyl 5-(2-aminophenyl)oxazol-2-yl(3-methoxy-4-(oxazol-5-yl)phenyl)carbamate - Oxazole Methoxy, Oxazol-5-yl, tert-Butyl 143–144 Kinase inhibition candidate

Pharmacological and Toxicological Insights

  • Activity: The hydroxyl group in the target compound may improve binding to hydroxylase enzymes or serine proteases, unlike non-hydroxylated analogs (e.g., Section 2.3) .
  • Toxicity : Propan-2-yl substituents generally reduce acute toxicity compared to halogenated analogs (e.g., dichloropyridine in Section 2.1), but environmental persistence data are lacking .

Biological Activity

tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a cyclohexyl moiety through a carbamate bond, with a hydroxyl and oxadiazole substituent. The oxadiazole ring is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of oxadiazole derivatives, including those similar to this compound. For instance, compounds with oxadiazole linkers have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). In one study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL against various clinical isolates, indicating their potential as effective antibacterial agents .

Anticancer Activity

The compound's structure suggests potential activity against cancer cells. Similar oxadiazole derivatives have been investigated for their ability to inhibit proteasome activity, which is crucial in cancer cell survival. For example, certain oxadiazole-isopropylamide compounds demonstrated IC50 values as low as 27 nM in inhibiting CT-L activity in human breast cancer cells . This inhibition could lead to increased apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors.

The biological mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety can interact with various enzymes involved in cellular processes, potentially disrupting their function.
  • Induction of Apoptosis : By inhibiting proteasome activity, the compound may lead to the accumulation of pro-apoptotic signals within cancer cells.
  • Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interaction with specific targets.

Case Studies

  • Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were tested against MRSA strains. The study highlighted that compounds with specific side chains exhibited enhanced antibacterial properties compared to others .
  • Proteasome Inhibition in Cancer Research : Research on related oxadiazole compounds demonstrated significant inhibition of cancer cell growth via proteasome inhibition, suggesting that similar mechanisms may apply to this compound .

Data Tables

Biological Activity MIC (μg/mL) IC50 (nM) Reference
Antimicrobial (MRSA)4–8-
Proteasome Inhibition-27

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